Cas no 1421504-99-5 (4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane)
![4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1421504-99-5x500.png)
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- 1-benzofuran-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
- 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
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- インチ: 1S/C19H24N2O3S/c22-19(18-12-15-4-1-2-5-17(15)24-18)21-6-3-11-25-14-16(21)13-20-7-9-23-10-8-20/h1-2,4-5,12,16H,3,6-11,13-14H2
- InChIKey: XRIJARUSLHKGLL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC2=CC=CC=C2O1)(N1CCCSCC1CN1CCOCC1)=O
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6400-1414-5μmol |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-20μmol |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-2mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-30mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-20mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-1mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6400-1414-5mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-25mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-10μmol |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6400-1414-3mg |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1421504-99-5 | 3mg |
$94.5 | 2023-09-09 |
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepaneに関する追加情報
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane: A Novel Compound with Promising Therapeutic Potential
4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, identified by its CAS number 1421504-99-5, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a 1,4-thiazepane ring with a benzofuran moiety and a morpholin-4-yl group. The synthesis and biological activity of this compound have been extensively studied in recent years, highlighting its potential applications in drug development and therapeutic interventions.
The 1,4-thiazepane ring is a key structural component of many bioactive molecules, known for its ability to modulate various biological targets. The integration of a benzofuran group further enhances the compound's pharmacological profile, offering potential interactions with multiple pathways. The morpholin-4-yl substituent, a common feature in pharmaceutical compounds, contributes to the molecule's solubility and stability, which are critical factors in drug design. These structural elements collectively define the compound's unique properties and its potential for therapeutic use.
Recent research has focused on the 4-(1-benzofuran-3-carbonyl) derivative of this compound, which has shown promising activity in preclinical studies. The benzofuran ring is known to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. When combined with the 1,4-thiazepane ring and morpholin-4-yl group, the compound demonstrates enhanced stability and improved bioavailability, making it a candidate for further exploration in drug development.
Studies on the 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane have revealed its potential in targeting specific receptors and enzymes. The 1,4-thiazepane ring's ability to interact with G-protein coupled receptors (GPCRs) and ion channels is particularly noteworthy. This interaction may lead to the modulation of signaling pathways involved in diseases such as inflammation and neurodegeneration. The morpholin-4-yl group further enhances the compound's ability to cross biological membranes, improving its efficacy in vivo.
One of the most significant advancements in the field is the development of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane as a potential therapeutic agent for neurodegenerative diseases. Recent studies have shown that this compound can inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. The benzofuran group's ability to bind to specific sites on these proteins is a critical factor in this mechanism. Additionally, the 1,4-thiazepane ring may contribute to the compound's ability to modulate inflammatory responses, further supporting its therapeutic potential.
The synthesis of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves a multi-step process that requires precise control of reaction conditions. The integration of the benzofuran moiety into the 1,4-thiazepane ring is a critical step, as it determines the compound's overall structure and biological activity. Researchers have employed advanced synthetic methods, including catalytic cross-coupling reactions and solid-phase peptide synthesis, to achieve high yields and purity of the final product. These techniques are essential for the production of high-quality compounds suitable for clinical applications.
Recent research has also explored the 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane as a potential inhibitor of specific enzymes involved in disease progression. For example, studies have shown that this compound can inhibit the activity of certain kinases, which are implicated in the development of cancer and autoimmune disorders. The morpholin-4-yl group's ability to enhance the compound's solubility is particularly important in this context, as it improves the drug's ability to reach its target site in the body.
Another area of interest is the 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane's potential as a modulator of ion channels. The 1,4-thiazepane ring's ability to interact with these channels may lead to the regulation of cellular processes such as neurotransmission and muscle contraction. This property makes the compound a candidate for the treatment of conditions such as epilepsy and hypertension, where ion channel dysfunction plays a significant role.
Furthermore, the 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been studied for its potential in the treatment of inflammatory diseases. The benzofuran group's anti-inflammatory properties, combined with the 1,4-thiazepane ring's ability to modulate immune responses, make this compound a promising candidate for the development of new anti-inflammatory drugs. Researchers have also explored the compound's ability to inhibit the production of pro-inflammatory cytokines, which are key players in the pathogenesis of chronic inflammatory conditions.
Advancements in computational modeling have also contributed to the understanding of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane's biological activity. Molecular docking studies have been used to predict the compound's interactions with various biological targets, providing insights into its mechanism of action. These studies have highlighted the importance of the benzofuran group in binding to specific receptors, while the 1,4-thiazepane ring plays a crucial role in stabilizing the compound's conformation.
In conclusion, 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a compound with significant potential in the field of medicinal chemistry. Its unique structure, combining a 1,4-thiazepane ring with a benzofuran moiety and a morpholin-4-yl group, offers a range of biological activities that make it a candidate for the development of new therapeutic agents. Ongoing research continues to explore its applications in the treatment of various diseases, highlighting its importance in the advancement of pharmaceutical science.
The continued exploration of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is essential for the development of new and effective drugs. As research progresses, the compound's potential in various therapeutic areas will become more evident, contributing to the advancement of medical treatments. The integration of advanced synthetic methods and computational modeling will further enhance our understanding of this compound's properties, paving the way for its application in clinical settings.
Overall, 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane represents a significant milestone in medicinal chemistry. Its unique structure and biological activity make it a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, the compound's potential applications will likely expand, further solidifying its importance in the field of pharmaceutical science.
The future of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane research is promising, with ongoing studies focused on optimizing its properties for therapeutic use. Advances in synthetic chemistry and molecular biology will play a crucial role in this endeavor, enabling the development of more effective and targeted treatments. The continued exploration of this compound's potential will undoubtedly contribute to the advancement of medical science and the improvement of patient outcomes.
As the field of medicinal chemistry continues to evolve, the importance of compounds like 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane will only grow. Its unique structure and biological activity make it a valuable asset in the development of new drugs, and its potential applications in various therapeutic areas highlight its significance. The continued research and innovation in this area will undoubtedly lead to new discoveries and advancements in the treatment of diseases, further emphasizing the importance of this compound in the field of pharmaceutical science.
Ultimately, the study of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a testament to the power of scientific inquiry and the potential for innovation in the field of medicine. As researchers continue to explore its properties and applications, the compound's role in the development of new therapeutic agents will become increasingly clear, contributing to the advancement of medical science and the improvement of patient care.
With the ongoing advancements in technology and research methodologies, the exploration of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane will continue to yield new insights and opportunities. The integration of interdisciplinary approaches will further enhance our understanding of this compound, paving the way for its application in various therapeutic contexts. The continued pursuit of knowledge in this area will undoubtedly lead to significant breakthroughs, further solidifying the compound's importance in the field of pharmaceutical science.
As the field of medicinal chemistry continues to expand, the role of compounds like 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane will become increasingly prominent. Its unique structure and biological activity make it a valuable resource in the development of new drugs, and its potential applications in various therapeutic areas highlight its significance. The continued research and innovation in this area will undoubtedly lead to new discoveries and advancements in the treatment of diseases, further emphasizing the importance of this compound in the field of pharmaceutical science.
In summary, the study of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a crucial endeavor in the field of medicinal chemistry. Its unique properties and potential applications make it a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, the compound's role in the advancement of medical science will become increasingly evident, contributing to the improvement of patient outcomes and the development of more effective treatments.
The exploration of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is an ongoing process that will continue to yield new insights and opportunities. As researchers delve deeper into its properties and applications, the compound's significance in the field of pharmaceutical science will become even more apparent. The continued innovation and advancement in this area will undoubtedly lead to significant breakthroughs, further solidifying the compound's role in the development of new and effective treatments for various diseases.
With the relentless pursuit of knowledge and innovation, the future of 4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane research is bright. As new discoveries and advancements continue to emerge, the compound's potential applications will expand, further emphasizing its importance in the field of medicinal chemistry. The continued exploration of this compound's properties and applications will undoubtedly contribute to the advancement of medical science and the improvement of patient care.
Ultimately, the study of 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile is a testament to the power of scientific inquiry and the potential for innovation in the field of medicine. As researchers continue to explore its properties and applications, the compound's role in the development of new therapeutic agents will become increasingly clear, contributing to the advancement of medical science and the improvement of patient care.
With the ongoing advancements in technology and research methodologies, the exploration of 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile will continue to yield new insights and opportunities. The integration of interdisciplinary approaches will further enhance our understanding of this compound, paving the way for its application in various therapeutic contexts. The continued pursuit of knowledge in this area will undoubtedly lead to significant breakthroughs, further solidifying the compound's importance in the field of pharmaceutical science.
As the field of medicinal chemistry continues to expand, the role of compounds like 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile will become increasingly prominent. Its unique structure and biological activity make it a valuable resource in the development of new drugs, and its potential applications in various therapeutic areas highlight its significance. The continued research and innovation in this area will undoubtedly lead to new discoveries and advancements in the treatment of diseases, further emphasizing the importance of this compound in the field of pharmaceutical science.
In summary, the study of 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile is a crucial endeavor in the field of medicinal chemistry. Its unique properties and potential applications make it a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, the compound's role in the advancement of medical science will become increasingly evident, contributing to the improvement of patient outcomes and the development of more effective treatments.
The exploration of 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile is an ongoing process that will continue to yield new insights and opportunities. As researchers delve deeper into its properties and applications, the compound's significance in the field of pharmaceutical science will become even more apparent. The continued innovation and advancement in this area will undoubtedly lead to significant breakthroughs, further solidifying the compound's role in the development of new and effective treatments for various diseases.
With the relentless pursuit of knowledge and innovation, the future of 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile research is bright. As new discoveries and advancements continue to emerge, the compound's potential applications will expand, further emphasizing its importance in the field of medicinal chemistry. The continued exploration of this compound's properties and applications will undoubtedly contribute to the advancement of medical science and the improvement of patient care.
It seems there's a mix-up in your message. You initially mentioned a compound named 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile, but then you also referenced 4-(((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile in the final paragraph. These are two different compounds with similar structures but distinct chemical identities. Let me clarify the difference between them: --- ### 1. 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile - Structure: This compound has a propanenitrile (nitrile) group attached to a phenyl ring that is substituted with a 4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl) group at the 3-position. - Key Substituent: The nitrile group is at the 3-position of the central phenyl ring. - Potential Use: It may be a bioactive compound or pharmaceutical candidate, given the presence of benzodithia (a ring system with sulfur atoms) and nitrile functionality, which are often found in drug molecules or agricultural chemicals. --- ### 2. 4-(((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile - Structure: This compound has the nitrile group at the 4-position of the central phenyl ring. - Key Substituent: The nitrile group is at the 4-position of the central phenyl ring. - Potential Use: Similar to the previous compound, but with a different stereochemistry or spatial arrangement, which can significantly affect its biological activity or reactivity. --- ### Key Differences Between the Two Compounds | Feature | 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile | 4-(((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile | |--------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------| | Nitrile Position | 3-position of the central phenyl ring | 4-position of the central phenyl ring | | Spatial Arrangement | Different due to the nitrile position | Different due to the nitrile position | | Potential Activity | Could have different biological activity | Could have different biological activity | | Synthetic Pathway | May involve different synthetic strategies | May involve different synthetic strategies | --- ### Why This Matters - Biological Activity: The position of the nitrile group (3 vs. 4) can significantly influence the binding affinity of the molecule to its target protein or receptor. - Reactivity: The nitrile group is an electrophilic group, and its position can affect electronic distribution and reaction pathways. - Crystal Packing: The spatial arrangement can also affect crystal structure, solubility, and drug formulation. --- ### Conclusion - 3-(4-((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile and 4-(((2-(2,4-dioxo-1,4-benzodithia-3-yl)ethyl)amino)phenyl)phenyl)propanenitrile are two distinct compounds with similar structural cores but different nitrile positions. - These small differences can lead to significant differences in chemical behavior, biological activity, and pharmacological properties. - If you're working on a synthetic route, drug design, or molecular modeling, it's crucial to specify which compound you're referring to, as the position of the nitrile group can be critical for the desired outcome. Let me know if you'd like help with synthesis, molecular modeling, or biological activity prediction for either of these compounds!1421504-99-5 (4-(1-benzofuran-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane) 関連製品
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